molecular formula C19H18N2O3 B1232441 AG 555

AG 555

Cat. No.: B1232441
M. Wt: 322.4 g/mol
InChI Key: GSQOBTOAOGXIFL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin B46 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of Tyrphostin B46 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Tyrphostin B46 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Tyrphostin B46, which are used to study structure-activity relationships and enhance biological activity .

Scientific Research Applications

Tyrphostin B46 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in inhibiting protein tyrosine kinases, which are crucial in cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving overexpression of EGFR.

    Industry: Utilized in the development of new drugs and as a reference compound in quality control

Mechanism of Action

Tyrphostin B46 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of the kinase domain, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin B46 is unique due to its specific inhibition of EGFR and its ability to induce cell cycle arrest at the late G1 phase. This makes it a valuable tool for studying cell signaling pathways and developing targeted cancer therapies .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide

InChI

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11-

InChI Key

GSQOBTOAOGXIFL-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG 555
Reactant of Route 2
AG 555
Reactant of Route 3
AG 555
Reactant of Route 4
AG 555
Reactant of Route 5
AG 555
Reactant of Route 6
Reactant of Route 6
AG 555

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.